![molecular formula C17H8F3N B15158493 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile CAS No. 797048-73-8](/img/structure/B15158493.png)
4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical structure, which includes both ethenyl and ethynyl groups attached to a fluorinated benzene ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
準備方法
The synthesis of 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne. The reaction conditions often involve a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and control.
化学反応の分析
4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
作用機序
The mechanism of action of 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
類似化合物との比較
Similar compounds to 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile include:
1-Ethynyl-4-fluorobenzene: This compound shares the ethynyl and fluorobenzene structure but lacks the additional fluorine and nitrile groups.
1-Ethynyl-2-fluorobenzene: Similar to the above, but with the fluorine atom in a different position.
4-[(4-Fluorophenyl)ethynyl]phenol: This compound has a similar ethynyl-fluorophenyl structure but includes a hydroxyl group instead of a nitrile .
The uniqueness of this compound lies in its combination of multiple fluorine atoms, an ethenyl group, and a nitrile group, which confer distinct chemical and biological properties.
特性
CAS番号 |
797048-73-8 |
|---|---|
分子式 |
C17H8F3N |
分子量 |
283.25 g/mol |
IUPAC名 |
4-[2-(4-ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C17H8F3N/c1-2-11-3-5-13(15(18)7-11)6-4-12-8-16(19)14(10-21)17(20)9-12/h2-3,5,7-9H,1H2 |
InChIキー |
CYIRKWRBLCIGLO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


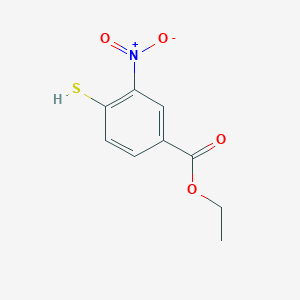
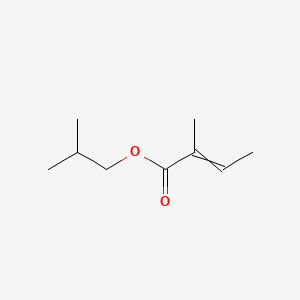
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
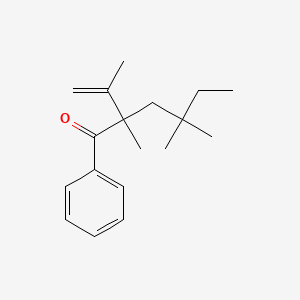
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
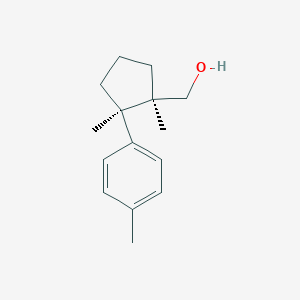

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

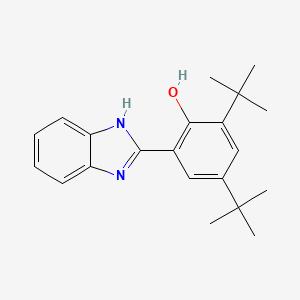
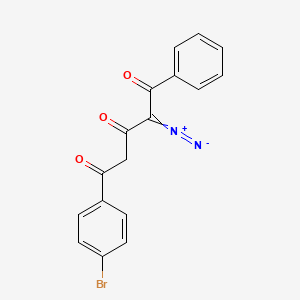
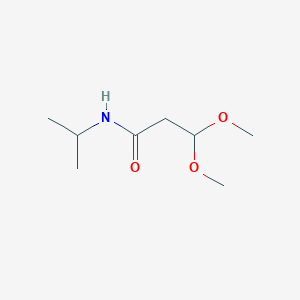
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
